N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide
Description
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide is a synthetic organic compound with the molecular formula C₂₀H₂₃N₃O₂S and a molecular weight of 369.483 g/mol . Its structure features a bicyclic 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core substituted with a 3-cyano group, 5,5,7,7-tetramethyl moieties, and a 4-methoxybenzamide side chain. The compound belongs to a class of molecules investigated for their biological activities, particularly in modulating inflammatory and enzymatic pathways, such as tumor necrosis factor-alpha (TNF-α) inhibition .
Properties
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-19(2)10-14-15(11-21)18(26-16(14)20(3,4)23-19)22-17(24)12-6-8-13(25-5)9-7-12/h6-9,23H,10H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAOUUDRPGBIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide typically involves the reaction of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile with 4-methoxybenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst and facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thienopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tetrahydrothieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with substituents dictating target specificity and potency. Below is a comparative analysis of the target compound and its analogs:
Structural and Functional Analogues
Key Insights
- Target Compound vs. TNF-α Inhibitors: The target compound shares structural similarity with TNF-α inhibitors reported by Fujita et al. . Its 5,5,7,7-tetramethyl groups likely enhance metabolic stability by reducing oxidative degradation, while the 4-methoxybenzamide moiety may improve binding affinity to TNF-α signaling components.
- Comparison with APE1 Inhibitor: The APE1 inhibitor (compound 3 in ) replaces the 3-cyano and tetramethyl groups with a benzo[d]thiazol-2-yl substituent, redirecting activity toward DNA repair enzymes. This highlights how minor structural changes can shift target specificity.
- Bicyclic Thiophenes: Derivatives with simpler bicyclic thiophene cores (e.g., lacking the pyridine ring) also inhibit TNF-α but exhibit reduced conformational rigidity compared to the target compound’s tetrahydrothieno[2,3-c]pyridine system .
Pharmacokinetic and Physicochemical Properties
- The target compound’s logP (estimated via molecular weight and substituents) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- In contrast, the APE1 inhibitor in demonstrated favorable pharmacokinetics in mice, with high plasma and brain exposure after intraperitoneal administration. The target compound’s tetramethyl groups may similarly enhance bioavailability.
Biological Activity
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C20H22N4O2S
- Molecular Weight : 382.48 g/mol
This compound features a thieno[2,3-c]pyridine core with a cyano group and a methoxybenzamide substituent, which may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In a study involving multicellular spheroids, the compound was screened against various cancer cell lines. The results showed:
- Inhibition of Cell Proliferation : The compound demonstrated a dose-dependent inhibition of proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .
Neuroprotective Effects
Neuroprotective effects have been observed in animal models where the compound was administered prior to inducing neurotoxic conditions. Key findings include:
- Reduction in Oxidative Stress : The compound reduced levels of reactive oxygen species (ROS) in neuronal cells.
- Improvement in Behavioral Outcomes : Treated animals exhibited improved performance in memory tasks compared to controls .
Summary of Biological Activities
Case Study 1: Anticancer Screening
In a controlled laboratory setting, researchers conducted a screening of various compounds on multicellular spheroids derived from human breast cancer cells. This compound was identified as a lead candidate due to its potent inhibitory effects on spheroid growth.
Case Study 2: Neuroprotection in Rodent Models
A study investigated the neuroprotective effects of the compound in a rodent model of neurodegeneration. Results indicated that administration prior to neurotoxic insult significantly mitigated cognitive decline and reduced markers of neuronal damage.
Q & A
Q. What strategies optimize yield and scalability in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace acetic anhydride with greener solvents (e.g., ethanol/water mixtures) to improve safety and yield .
- Catalysis Screening : Test inorganic bases (e.g., K₂CO₃) to accelerate cyclization steps .
- Process Analytics : Implement PAT tools (e.g., in-situ FTIR) to monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
